(2Z)-2-[(2,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound “(2Z)-2-[(2,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide” is a complex organic molecule that features a pyrano[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxybenzaldehyde, naphthylamine, and other reagents necessary for constructing the pyrano[2,3-c]pyridine core. Common reaction conditions could involve:
Condensation reactions: to form the imine linkage.
Cyclization reactions: to construct the pyrano[2,3-c]pyridine ring.
Functional group modifications: to introduce the hydroxymethyl and carboxamide groups.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to accelerate reactions.
Purification techniques: such as chromatography or crystallization.
Scalable reaction setups: to handle large quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of imine groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features might allow it to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(phenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide
- (2Z)-2-[(2,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-2-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the naphthalen-1-yl group, which might confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O5/c1-17-27-22(19(16-33)15-30-17)14-23(28(34)31-24-10-6-8-18-7-4-5-9-21(18)24)29(37-27)32-25-13-20(35-2)11-12-26(25)36-3/h4-15,33H,16H2,1-3H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPQOJHPFWSHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=C(C=CC(=C3)OC)OC)C(=C2)C(=O)NC4=CC=CC5=CC=CC=C54)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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